![molecular formula C23H31N3O4 B2382949 2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049396-13-5](/img/structure/B2382949.png)
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a chemical compound that has garnered attention due to its potential therapeutic and environmental applications. This compound features a trimethoxyphenyl group, which is known for its versatility and presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene glycol.
Attachment of the Propyl Chain: The next step is the alkylation of 4-phenylpiperazine with 3-chloropropylamine to form N-[3-(4-phenylpiperazin-1-yl)propyl]amine.
Formation of the Benzamide: Finally, the benzamide moiety is introduced by reacting N-[3-(4-phenylpiperazin-1-yl)propyl]amine with 2,3,4-trimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . Additionally, the piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,3,4-trimethoxybenzamide: Lacks the piperazine moiety and has different biological activity.
4-phenylpiperazine: Lacks the trimethoxybenzamide moiety and has different pharmacological properties.
2,3,4-trimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide: Similar structure but with a methyl group on the piperazine ring, leading to different activity.
Uniqueness
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is unique due to the combination of the trimethoxyphenyl and phenylpiperazine moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-28-20-11-10-19(21(29-2)22(20)30-3)23(27)24-12-7-13-25-14-16-26(17-15-25)18-8-5-4-6-9-18/h4-6,8-11H,7,12-17H2,1-3H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWHDTGTNRHZIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2382866.png)
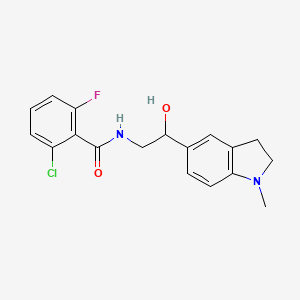
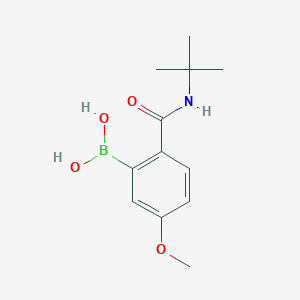
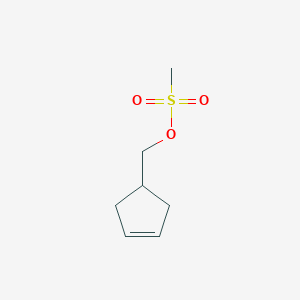
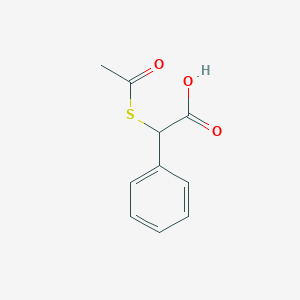
![4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2382873.png)
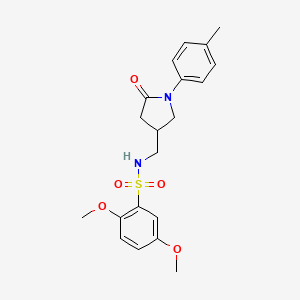
![3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2382881.png)
![1-(4-Hydroxypiperidin-1-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2382882.png)
![{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid](/img/structure/B2382883.png)
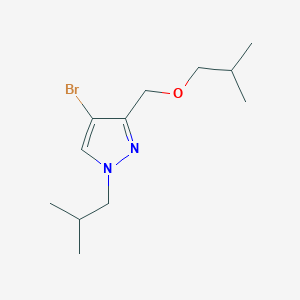
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2382885.png)

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2382888.png)
